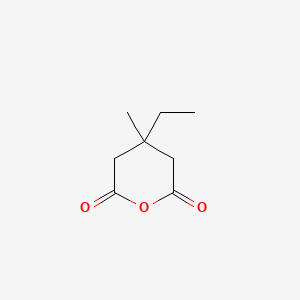
1,1-dimethylguanidine;sulfuric acid
Overview
Description
1,1-dimethylguanidine;sulfuric acid is a chemical compound with the molecular formula ((CH_3)_2NC(NH_2)=NH\cdot H_2SO_4). It is also known as 1,1-dimethylguanidine sulfate. This compound is a derivative of guanidine, where two methyl groups are attached to the nitrogen atoms. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known to be an endogenous nitric oxide (no) synthesis inhibitor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
1,1-dimethylguanidine sulfate(21): interacts with its targets by inhibiting the synthesis of nitric oxide . This interaction results in changes in physiological processes that are regulated by nitric oxide, such as blood pressure regulation and neurotransmitter release .
Biochemical Pathways
The biochemical pathways affected by 1,1-dimethylguanidine sulfate(2:1) are those involving nitric oxide. Nitric oxide plays a significant role in various biochemical pathways, including vasodilation, neurotransmission, and immune response . By inhibiting nitric oxide synthesis, 1,1-dimethylguanidine sulfate(2:1) can potentially affect these pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
The role of 1,1-Dimethylguanidine sulfate(2:1) in biochemical reactions is quite significant. It has been employed as a peroxide activator for bleaching cellulosic textiles . It also plays a role in the synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine, a substrate for the modified Pictet-Spengler reaction
Cellular Effects
It is known to be an endogenous nitric oxide (NO) synthesis inhibitor This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to inhibit nitric oxide synthesis, suggesting it may interact with enzymes involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N-dimethyl-, sulfate (2:1) typically involves the reaction of dimethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or ethanol.
Catalysts: Scandium(III) triflate or other metal catalysts can be used to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of guanidine, N,N-dimethyl-, sulfate (2:1) is scaled up using continuous flow reactors. The process involves:
Reactants: Dimethylamine and cyanamide.
Reaction Medium: Aqueous or ethanol solutions.
Catalysts: Metal catalysts such as scandium(III) triflate.
Purification: The product is purified using techniques like flash column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-dimethylguanidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxides of guanidine derivatives.
Reduction: Simpler amines.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
1,1-dimethylguanidine;sulfuric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used as a bleaching agent in the textile industry and as a stabilizer in the production of polymers.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
- Aminoguanidine hydrochloride
Uniqueness
1,1-dimethylguanidine;sulfuric acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its sulfate form enhances its solubility and stability, making it suitable for various industrial and research purposes .
Properties
IUPAC Name |
1,1-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCHFHVDZCPIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6145-42-2 (Parent) | |
| Record name | N,N-dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060512 | |
| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-65-2 | |
| Record name | N,N-dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylguanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















